雪松酚

描述

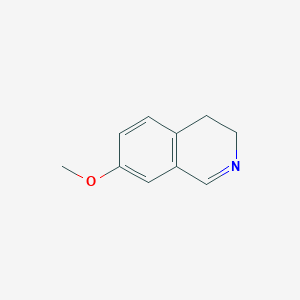

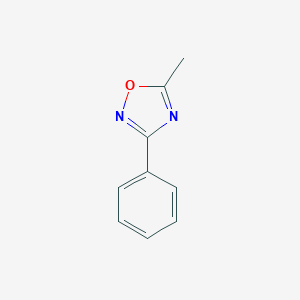

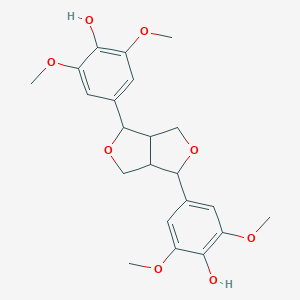

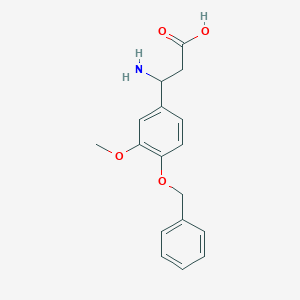

Syringaresinol is a lignan that is 7,9':7',9-diepoxylignane substituted by hydroxy groups at positions 4 and 4' and methoxy groups at positions 3, 3', 5 and 5' respectively. It has a role as a plant metabolite. It is a lignan, a polyphenol, an aromatic ether, a furofuran and a polyether.

Syringaresinol is a natural product found in Sarcopyramis nepalensis, Raphanus sativus var. sativus, and other organisms with data available.

科学研究应用

糖尿病性心肌病治疗:研究发现,雪松酚可以改善心脏功能障碍,预防心脏肥大和纤维化,并抑制 1 型糖尿病小鼠中的巨噬细胞浸润和氧化应激生物标志物,而不会影响高血糖和体重。它可能通过恢复 Keap1/Nrf2 抗氧化系统和调节 TGF-β/Smad 信号通路发挥保护作用,表明其作为糖尿病性心肌病治疗剂的潜力 (李等人,2020)。

癌症治疗:雪松酚显示出对 HL-60 人类早幼粒细胞白血病细胞增殖的有效抑制,通过诱导 G1 阻滞和凋亡,表明其作为癌症治疗化疗剂的潜力 (朴等人,2008)。

可再生聚氨酯合成:雪松酚被用于合成非异氰酸酯聚氨酯 (NIPU),由于其高热稳定性和玻璃化转变温度,显示出作为聚合物合成中双酚 A (BPA) 的更环保替代品的潜力 (Janvier 等人,2017)。

糖尿病性肾病治疗:雪松酚对大鼠糖尿病性肾病表现出保护作用,可能是通过激活 Nrf2 通路和抑制 TGF-β1/Smad 通路,表明其在糖尿病性肾病管理中具有开发潜力 (季等人,2022)。

神经元分化:雪松酚促进 PC12h 细胞中的神经突生长,表明其诱导神经元分化的潜力,这可能有利于神经退行性疾病的研究 (山崎等人,1994)。

肠道微生物群和免疫衰老的调节:在中年小鼠中,雪松酚治疗通过增加 T 细胞数量和调节肠道微生物群来延缓免疫衰老,表明其在与衰老相关的免疫调节中的潜力 (赵等人,2016)。

神经调节:雪松酚通过突触前机制抑制海马中的兴奋性突触传递和癫痫样活动,表明其作为神经调节剂的潜力 (赵等人,2018)。

肌肉细胞中的线粒体生物发生:雪松酚激活 PPARβ 通路,诱导骨骼肌细胞中的线粒体生物发生,突出了其在细胞能量代谢和线粒体研究中的潜力 (塔奇等人,2016)。

作用机制

Target of Action

Syringaresinol (SYR) is a lignan compound that has been found to interact with several targets in the body. One of its primary targets is the Nuclear factor erythroid 2-related factor 2 (NRF2) . NRF2 is a transcription factor that regulates the expression of antioxidant proteins and provides protection against oxidative damage triggered by injury and inflammation . Another significant target of SYR is the monoamine transporters , which are involved in the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin .

Mode of Action

SYR interacts with its targets in a unique way. It has been found to bind to an allosteric site in monoamine transporters, which is different from the mechanism of action of conventional antidepressants . This binding stabilizes a conformation of the serotonin transporter with both the extracellular and cytoplasmic pathways closed .

In the case of NRF2, SYR promotes the nuclear translocation of NRF2, thereby enhancing the downstream antioxidant enzymes heme oxygenase 1 (HO-1) and manganese superoxide dismutase (MnSOD) . This effectively decreases excess reactive oxygen species (ROS), providing a protective effect against oxidative stress .

Biochemical Pathways

SYR affects several biochemical pathways. It inhibits the NLRP3/Caspase-1/GSDMD pyroptosis pathway, a form of programmed cell death that can be triggered by inflammation . By upregulating NRF2 signaling, SYR prevents the abundance of pyroptosis-related proteins and the biosynthesis of inflammatory cytokines .

Result of Action

The action of SYR results in several molecular and cellular effects. It has been found to ameliorate renal hypertrophy, fibrosis, mesangial expansion, and glomerular basement membrane thickening in diabetic mice . It also reduces lung tissue histological damage, inhibits the production of proinflammatory cytokines, and decreases myeloperoxidase (MPO) levels, thereby alleviating lung tissue injury .

未来方向

Syringaresinol has shown potential in alleviating early diabetic retinopathy by downregulating HIF-1α/VEGF via activating Nrf2 antioxidant pathway . Another study suggested that Syringaresinol could be a potential therapeutic agent for the treatment of diabetic cardiomyopathy by inhibiting inflammation, fibrosis, and oxidative stress .

属性

IUPAC Name |

4-[6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O8/c1-25-15-5-11(6-16(26-2)19(15)23)21-13-9-30-22(14(13)10-29-21)12-7-17(27-3)20(24)18(8-12)28-4/h5-8,13-14,21-24H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWMJRJXZMEZLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lirioresinol A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1177-14-6, 21453-71-4 | |

| Record name | 4-[(1R,3aS,4R,6aS)-4-(4-hydroxy-3,5-dimethoxyphenyl)-hexahydrofuro[3,4-c]furan-1-yl]-2,6-dimethoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lirioresinol A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

210 - 211 °C | |

| Record name | Lirioresinol A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Syringaresinol has been shown to interact with several molecular targets:

- Heat shock protein 90 (HSP90): Syringaresinol exhibits good binding activity with HSP90 and inhibits its activity. This interaction leads to the suppression of cardiorenal fibrosis induced by cardiorenal syndrome type 2 (CRS2). []

- Hypoxia-inducible factor 1α (HIF-1α): Syringaresinol destabilizes HIF-1α in a FOXO3-dependent mechanism, protecting against hypoxia/reoxygenation-induced cardiomyocyte injury, apoptosis, and mitochondrial dysfunction. []

- Nuclear factor erythroid 2–related factor 2 (Nrf2): Syringaresinol activates the Nrf2 pathway, leading to increased expression of antioxidant enzymes like heme oxygenase 1 (HO-1). This contributes to its protective effect against diabetic nephropathy. []

- Transforming growth factor-beta 1 (TGF-β1)/Smads pathway: Syringaresinol inhibits the TGF-β1/Smads pathway, which plays a crucial role in fibrosis development. This inhibition contributes to its protective effects against cardiorenal fibrosis and diabetic nephropathy. [, ]

- Spinal microglia: Syringaresinol suppresses the inflammatory responses of spinal microglia, reducing the expression of inflammatory signaling molecules like inducible nitric oxide synthase (iNOS), phosphorylated extracellular signal-regulated kinase (p-ERK), and phosphorylated nuclear factor-kappa B (p-NF-κB). This contributes to its analgesic effects against oxaliplatin-induced neuropathic pain. []

A: Syringaresinol stimulates the nuclear localization and activity of FOXO3. This leads to increased expression of antioxidant genes and decreased levels of reactive oxygen species (ROS). [] Syringaresinol-induced FOXO3 activation also induces SIRT1 expression, delaying cellular senescence and improving endothelial function. []

ANone: The molecular formula of syringaresinol is C22H26O8, and its molecular weight is 418.44 g/mol.

ANone: Yes, numerous studies have characterized syringaresinol using various spectroscopic techniques, including:

- Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR have been extensively used to elucidate the structure of syringaresinol and its derivatives. [, , , , , , , ]

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) have been used to determine the molecular weight and fragmentation patterns of syringaresinol, aiding in its identification and characterization. [, , ]

- Infrared Spectroscopy (IR): IR spectroscopy provides information about the functional groups present in syringaresinol. [, , ]

- Ultraviolet-Visible Spectroscopy (UV-Vis): UV-Vis spectroscopy provides information about the electronic transitions within the molecule, often used for compound identification and purity assessment. [, ]

A: Yes, syringaresinol shows promise as a renewable substitute for bisphenol A (BPA) in the production of epoxy-amine resins. [, ] It exhibits good thermal stability and mechanical properties comparable to BPA-based resins. [, ]

A: Syringaresinol-based epoxy resins demonstrate comparable robustness to BPA-based resins when exposed to NaOH and HCl aqueous solutions. []

ANone: While syringaresinol itself is not typically used as a catalyst, its production can be facilitated by enzymatic catalysis. For instance:

- Eugenol oxidase can be engineered to efficiently convert dihydrosinapyl alcohol to sinapyl alcohol, a precursor to syringaresinol. []

- Horseradish peroxidase can be used to catalyze the oxidative dimerization of sinapyl alcohol to produce syringaresinol. [, ]

ANone: While limited information is available specifically on syringaresinol, computational methods are applicable to lignan compounds:

- Molecular docking has been employed to predict the binding affinity and interactions of syringaresinol with target proteins like HSP90. []

- Glucosylation: Syringaresinol glucosides generally exhibit different activity profiles compared to the aglycone form. [, , ] The number and position of glucose moieties can influence their potency and selectivity.

- Stereochemistry: The (+) and (-) enantiomers of syringaresinol have been shown to exhibit different levels of neuritogenic activity in PC12h cells. []

ANone: While specific stability and formulation studies for syringaresinol are scarce, research on related lignans suggests:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B71942.png)